molecular formula C21H29ClFN3O2S B3009309 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride CAS No. 1216700-02-5

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride

Cat. No. B3009309
CAS RN: 1216700-02-5
M. Wt: 441.99
InChI Key: XGEFTQJEISDTCX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C21H29ClFN3O2S and its molecular weight is 441.99. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Derivatives Synthesis

Research has explored synthesizing various fluorinated derivatives, including those with structures similar to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride. For instance, derivatives of WAY 100635, a known serotonin receptor antagonist, have been developed using acids like 4-fluorobenzoic acid. These compounds were radiolabeled with fluorine-18 and evaluated for biological properties in rats, offering insights into receptor binding and brain clearance rates (Lang et al., 1999).

Antifungal and Antimicrobial Activities

Several studies have reported on the antifungal and antimicrobial activities of compounds structurally related to this compound. For example, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrated significant antifungal activities, indicating the potential of fluorine-containing compounds in treating fungal infections (Xu et al., 2007).

Antitumor Activities

Compounds with a similar chemical structure have been synthesized and evaluated for their antitumor activities. For instance, a study on linezolid-like molecules revealed that these compounds showed good antitubercular activities, suggesting the potential of fluorinated compounds in cancer treatment (Başoğlu et al., 2012).

Crystal Structure and Biological Activities

The crystal structure and biological activities of related compounds have been extensively studied. For example, a study on the crystal structure and biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine highlighted its significant anti-tuberculosis and antimicrobial activities, demonstrating the importance of crystallography in understanding the biological functions of such compounds (Mamatha S.V et al., 2019).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2S.ClH/c22-17-8-4-9-18-19(17)23-21(28-18)25(20(26)16-6-2-1-3-7-16)11-5-10-24-12-14-27-15-13-24;/h4,8-9,16H,1-3,5-7,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEFTQJEISDTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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